molecular formula C17H24FNO6 B588183 rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester CAS No. 853759-57-6

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester

Cat. No.: B588183
CAS No.: 853759-57-6
M. Wt: 357.378
InChI Key: XSGLZBFKZWVZOE-UHFFFAOYSA-N
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Description

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester: is a synthetic compound used primarily in chemical and pharmaceutical research. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester typically involves multiple steps:

    Protection of the Amino Group: The amino group of tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step prevents unwanted reactions at the amino site.

    Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methoxylation: The hydroxyl groups at the 4- and 5-positions are converted to methoxy groups using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).

    Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine and methoxy substitutions on the activity of tyrosine derivatives. It serves as a model compound for investigating enzyme-substrate interactions and protein modifications.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing binding affinity and specificity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-tyrosine Methyl Ester: Lacks the fluorine and methoxy substitutions, resulting in different chemical and biological properties.

    2-Fluoro-tyrosine Methyl Ester: Contains the fluorine atom but lacks the Boc protecting group and methoxy substitutions.

    5-Methoxy-tyrosine Methyl Ester: Contains the methoxy group but lacks the Boc protecting group and fluorine substitution.

Uniqueness

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is unique due to the combination of Boc protection, fluorine substitution, and methoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for innovative scientific and industrial advancements.

Properties

IUPAC Name

methyl 3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGLZBFKZWVZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740975
Record name Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853759-57-6
Record name Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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